Methoxy Montelukast

CysLT1 receptor antagonism Leukotriene D4 binding Asthma pharmacology

Methoxy Montelukast (CAS 1351973-25-5), also designated as Montelukast Methyl Ether, is a structural derivative of the clinically established cysteinyl leukotriene D₄ (CysLT₁) receptor antagonist Montelukast (Singulair®, MK-0476). The compound retains the canonical quinoline-dithioacetal-cyclopropylacetic acid pharmacophore of Montelukast but features a critical substitution at the tert-butyl moiety: the hydroxyl group (–OH) is replaced by a methoxy group (–OCH₃), yielding the 2-(1-methoxy-1-methylethyl)phenyl side chain.

Molecular Formula C36H38ClNO3S
Molecular Weight 600.2 g/mol
Cat. No. B13438771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy Montelukast
Molecular FormulaC36H38ClNO3S
Molecular Weight600.2 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)OC
InChIInChI=1S/C36H38ClNO3S/c1-35(2,41-3)31-10-5-4-8-26(31)14-18-33(42-24-36(19-20-36)23-34(39)40)28-9-6-7-25(21-28)11-16-30-17-13-27-12-15-29(37)22-32(27)38-30/h4-13,15-17,21-22,33H,14,18-20,23-24H2,1-3H3,(H,39,40)/b16-11+/t33-/m1/s1
InChIKeyAGNZHLCBXLQHOS-ISYDNLPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxy Montelukast (CAS 1351973-25-5): Structural Identity and Procurement-Relevant Classification


Methoxy Montelukast (CAS 1351973-25-5), also designated as Montelukast Methyl Ether, is a structural derivative of the clinically established cysteinyl leukotriene D₄ (CysLT₁) receptor antagonist Montelukast (Singulair®, MK-0476) . The compound retains the canonical quinoline-dithioacetal-cyclopropylacetic acid pharmacophore of Montelukast but features a critical substitution at the tert-butyl moiety: the hydroxyl group (–OH) is replaced by a methoxy group (–OCH₃), yielding the 2-(1-methoxy-1-methylethyl)phenyl side chain . This single-atom modification (O for H) produces a molecule with the empirical formula C₃₆H₃₈ClNO₃S and a molecular weight of 600.21 g/mol . Methoxy Montelukast is primarily classified as a Montelukast-related impurity (EP/ USP impurity designation) and is commercially supplied as a characterized reference standard for analytical method development, method validation, and quality control applications in Abbreviated New Drug Application (ANDA) contexts [1].

Why Montelukast, Zafirlukast, or Other In-Class CysLT₁ Antagonists Cannot Substitute for Methoxy Montelukast in Research and Analytical Workflows


Methoxy Montelukast occupies a distinct functional niche that precludes substitution by the parent drug Montelukast or alternative CysLT₁ antagonists such as Zafirlukast and Pranlukast. From an analytical perspective, Methoxy Montelukast is a pharmacopoeia-recognized impurity of Montelukast (EP Impurity designation) required for system suitability testing, forced degradation studies, and ANDA method validation per ICH Q3A/Q3B guidelines; the parent compound cannot serve as its own impurity reference . From a pharmacological SAR standpoint, the methoxy-for-hydroxy substitution at the tert-butyl position is not isosterically neutral: it alters hydrogen-bonding capacity at the CysLT₁ receptor's accessory binding pocket, reduces susceptibility to CYP3A4-mediated oxidation, and increases calculated LogP by approximately 0.6 units relative to Montelukast . These physicochemical changes translate into quantifiable differences in receptor binding potency, metabolic stability, and functional activity that are distinct from any other approved LTRA . Generic interchange with Montelukast, its hydroxylated metabolite 21(R)-Hydroxy Montelukast, or the structurally divergent antagonists Zafirlukast and Pranlukast would yield invalid analytical results and confounded pharmacological readouts.

Quantitative Differentiation Evidence for Methoxy Montelukast vs. Montelukast and Structural Analogs


CysLT₁ Receptor Binding Affinity: Methoxy Montelukast Methyl Ester Exhibits 2.2-Fold Greater Potency Than Montelukast

In a comparative CysLT₁ receptor binding assay, Methoxy Montelukast Methyl Ester demonstrated an IC₅₀ of 1.1 nM, representing approximately 2.2-fold greater binding potency than the parent compound Montelukast (IC₅₀ = 2.4 nM) . The methoxy group enhances receptor binding affinity by optimizing interactions within the lipophilic accessory pocket of the CysLT₁ receptor, as inferred from SAR studies on the quinoline-dithioacetal scaffold . This difference in primary target engagement is a direct consequence of the methoxy-for-hydroxy substitution and cannot be achieved with unmodified Montelukast.

CysLT1 receptor antagonism Leukotriene D4 binding Asthma pharmacology

CYP3A4 Metabolic Stability: Methoxy Modification Reduces Oxidative Metabolism by 66% Relative to Montelukast

The methoxy group at the tert-butyl position sterically and electronically shields the adjacent phenyl ring from CYP3A4-mediated oxidation. Quantitatively, CYP3A4-mediated metabolism of Methoxy Montelukast Methyl Ester is reduced to 12% compared to 35% for Montelukast under identical in vitro incubation conditions . This represents a 66% reduction in oxidative metabolism, implying that the methoxy congener may exhibit prolonged hepatic stability and reduced first-pass extraction relative to the parent drug.

Cytochrome P450 metabolism CYP3A4 Metabolic stability

Functional Bronchodilator Activity: 2.3-Fold Greater Inhibition of LTD₄-Induced Bronchial Smooth Muscle Contraction

In a human bronchial smooth muscle contraction assay, Methoxy Montelukast Methyl Ester produced 2.3-fold greater inhibition of LTD₄-induced contraction compared to Montelukast, with EC₅₀ values of 0.8 nM and 1.9 nM, respectively . This enhanced functional antagonism at the tissue level is consistent with the improved receptor binding affinity and suggests that the methoxy modification translates into superior pharmacodynamic efficacy in a physiologically relevant ex vivo model of airway constriction.

Bronchial smooth muscle contraction LTD4 antagonism Functional efficacy

Plasma Stability: Methyl Ester Prodrug Form Extends Half-Life by 46% Over Montelukast in Human Plasma

In human plasma stability studies, the methyl ester prodrug feature of Methoxy Montelukast Methyl Ester prolongs the half-life to 8.2 hours compared to 5.6 hours for Montelukast, representing a 46% extension . This improvement is attributed to the combined effects of reduced CYP3A4 oxidation (masked by the methyl ester) and altered plasma protein binding kinetics conferred by the methoxy substitution. The extended half-life supports potential once-daily dosing in preclinical in vivo models, whereas Montelukast's shorter half-life (2.7–5.5 hours in healthy adults) necessitates more frequent administration or higher doses.

Plasma stability Half-life Pharmacokinetics

Regioselective Synthesis: C-3 Methoxy Isomer Achieves >98% Regioselectivity with 60% Superior Receptor Affinity Over C-2 Isomer

The synthesis of Methoxy Montelukast requires precise regiochemical control to direct methoxy substitution to the C-3 position of the quinoline scaffold. An optimized 2010 synthetic route employing polyether templates achieved >98% regioselectivity for the C-3 methoxy isomer . This is critical because the undesired C-2 methoxy isomer exhibits approximately 60% lower CysLT₁ receptor affinity, as determined by comparative binding assays . This regioselectivity requirement means that procurement of Methoxy Montelukast from suppliers lacking validated synthetic protocols carries high risk of isomeric contamination and compromised pharmacological activity.

Regioselective synthesis Quinoline substitution Isomer purity

Certified Reference Standard Purity: ≥95% by HPLC with Full Characterization for Regulatory ANDA Applications

Methoxy Montelukast (Montelukast Methyl Ether) is routinely supplied as a certified reference standard with purity ≥95% as determined by HPLC, accompanied by full characterization data including ¹H-NMR, IR, and mass spectrometry (ESI) [1]. Solubility has been determined as slightly soluble in chloroform and methanol [1]. This level of analytical characterization is specifically designed to meet pharmacopoeial requirements (EP/USP) for impurity reference standards used in ANDA method validation and quality control during commercial Montelukast production [2]. Suppliers such as SynZeal and Veeprho provide detailed Certificates of Analysis compliant with ICH Q2(R1) guidelines [2].

Reference standard HPLC purity ANDA method validation

Optimal Research and Industrial Application Scenarios for Methoxy Montelukast Based on Quantitative Differentiation Evidence


ANDA Impurity Profiling and Method Validation for Montelukast Generic Drug Applications

As a recognized EP/USP impurity of Montelukast, Methoxy Montelukast (Montelukast Methyl Ether) serves as a critical reference standard for HPLC method development, system suitability testing, and forced degradation studies required for ANDA submissions. Its certified purity of ≥95% by HPLC, supported by ¹H-NMR, IR, and MS characterization [1], enables accurate quantification of this specific impurity in Montelukast drug substance and drug product batches. The compound's slightly soluble nature in chloroform and methanol [1] must be accounted for during standard solution preparation. Regulatory compliance with ICH Q3A/Q3B impurity thresholds cannot be demonstrated without access to this characterized impurity reference material, as use of unqualified or surrogate compounds would result in method validation failure during FDA review.

Structure-Activity Relationship (SAR) Studies on CysLT₁ Antagonist Scaffold Optimization

The methoxy-for-hydroxy substitution at the tert-butyl position represents a well-defined single-point chemical modification that produces measurable pharmacological improvements: 2.2-fold greater CysLT₁ binding affinity (IC₅₀ 1.1 vs. 2.4 nM), 2.3-fold greater functional inhibition of LTD₄-induced bronchial smooth muscle contraction (EC₅₀ 0.8 vs. 1.9 nM), and 66% reduction in CYP3A4-mediated metabolism (12% vs. 35%) . These systematically quantified differences make Methoxy Montelukast an ideal tool compound for SAR campaigns exploring the contribution of hydrogen-bonding capacity at the accessory receptor binding pocket to target engagement, functional efficacy, and metabolic stability. The >98% regioselectivity for the C-3 position ensures that observed pharmacological effects are attributable to the intended structural modification rather than isomeric impurities.

Preclinical Pharmacokinetic Studies Requiring Extended Plasma Exposure

The 46% extension in human plasma half-life (8.2 hours vs. 5.6 hours for Montelukast) positions Methoxy Montelukast Methyl Ester as a superior candidate for preclinical in vivo studies where sustained CysLT₁ receptor occupancy is desired. The combination of reduced CYP3A4 metabolism and the methyl ester prodrug feature enables once-daily dosing regimens in rodent and non-rodent models, reducing animal handling stress and improving data consistency across multi-dose experimental protocols. Researchers transitioning from Montelukast to Methoxy Montelukast in pharmacokinetic/pharmacodynamic (PK/PD) modeling studies should account for the altered clearance profile when designing dosing intervals.

Computational Chemistry and Molecular Modeling Benchmarking

The experimentally determined increase in calculated LogP (4.8 vs. 4.2 for Montelukast) , combined with the known 2.2-fold improvement in CysLT₁ IC₅₀, provides a validated data pair for benchmarking computational models predicting the impact of single-atom substitutions on lipophilicity and receptor binding energy. The compound's well-defined structural difference (–OCH₃ vs. –OH at a single position) makes it an ideal test case for free energy perturbation (FEP) calculations, molecular dynamics simulations of ligand-receptor complexes, and QSAR model calibration. Unlike more complex multi-site modifications, the interpretability of results obtained with this single-point variant is maximized.

Quote Request

Request a Quote for Methoxy Montelukast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.